REACTION_SMILES
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[Br:6][c:7]1[cH:8][c:9]2[c:10]([cH:11][n:12]1)[nH:13][n:14][cH:15]2.[C:1]([Li:2])([CH3:3])([CH3:4])[CH3:5].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[O:16]=[CH:17][N:18]([CH3:19])[CH3:20]>>[c:7]1([CH:17]=[O:16])[cH:8][c:9]2[c:10]([cH:11][n:12]1)[nH:13][n:14][cH:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cc2cn[nH]c2cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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O=Cc1cc2cn[nH]c2cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |